Research Vendors: A few chemical vendors offer this compound, but without any descriptions of its use in scientific research. This suggests it might be a niche molecule in early-stage investigations or a byproduct in other syntheses.
Further Exploration:
Patent Literature: Patent databases might provide some insights into potential applications of methyl 2-amino-4-bromo-3,6-difluorobenzoate. These databases are often not freely accessible, but a patent search through resources like USPTO (United States Patent and Trademark Office) might be helpful.
Scientific Publications: A search through academic databases for publications mentioning methyl 2-amino-4-bromo-3,6-difluorobenzoate could reveal research efforts involving this compound. Resources like ScienceDirect or Scopus can be used for this purpose.
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is an organic compound characterized by a complex structure that includes an amino group, a bromo substituent, and two fluorine atoms on a benzoate framework. Its molecular formula is and it has a molecular weight of approximately 263.06 g/mol. The presence of these functional groups imparts unique chemical properties and reactivity, making it of interest in both synthetic chemistry and biological research.
The biological activity of methyl 2-amino-4-bromo-3,6-difluorobenzoate is an area of active research. Compounds with similar structures have been shown to exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of the amino group may enhance its interaction with biological targets, potentially leading to therapeutic applications .
The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves several steps:
Methyl 2-amino-4-bromo-3,6-difluorobenzoate has potential applications in:
Studies investigating the interactions of methyl 2-amino-4-bromo-3,6-difluorobenzoate with biological macromolecules are crucial for understanding its potential therapeutic effects. Preliminary data suggest that this compound may interact with enzymes or receptors involved in disease pathways, although further research is required to elucidate these mechanisms fully .
Several compounds share structural similarities with methyl 2-amino-4-bromo-3,6-difluorobenzoate. Here are some notable examples:
Compound Name | Unique Features |
---|---|
Methyl 4-amino-2,6-difluorobenzoate | Lacks bromo substituent; simpler structure |
Methyl 2-amino-4,6-difluorobenzoate | Lacks bromo substituent; different fluorination pattern |
Methyl 2-amino-4-fluorobenzoate | Fewer halogen substituents; simpler reactivity |
Ethyl 2-amino-4-bromo-3,6-difluorobenzoate | Ethyl group instead of methyl; different sterics |
Methyl 2-amino-4-bromo-3,6-difluorobenzoate stands out due to its combination of amino, bromo, and difluoro substituents. This unique arrangement enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of the bromo group allows for versatile synthetic modifications through substitution and coupling reactions.